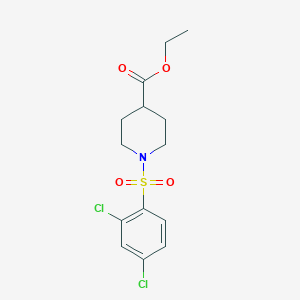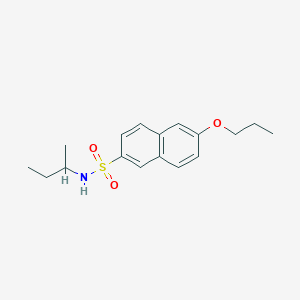
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, also known as TPBS, is a sulfonamide compound that has gained significant interest in scientific research. TPBS is a white crystalline solid with a molecular formula of C14H21NO3S and a molecular weight of 291.38 g/mol. This compound has been extensively studied for its various applications in different fields of research, including biochemistry, pharmacology, and chemical biology.
Mechanism of Action
The mechanism of action of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide involves the binding of the compound to the active site of CA IX, leading to the inhibition of its enzymatic activity. CA IX is an essential enzyme involved in regulating the pH of cancer cells, and its inhibition by N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide leads to an increase in intracellular acidity, resulting in cancer cell death.
Biochemical and Physiological Effects
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory properties and has been reported to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in lab experiments is its high potency and specificity towards CA IX. This makes N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide an ideal tool for studying the role of CA IX in cancer cell proliferation and tumor growth. However, one of the limitations of using N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the use of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in scientific research. One potential application is the development of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide-based therapeutics for the treatment of cancer. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to be effective in inhibiting CA IX activity in vitro and in vivo, making it a promising candidate for the development of CA IX-targeted cancer therapies.
Another future direction is the use of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in the development of diagnostic tools for cancer. CA IX is overexpressed in several types of cancer cells, and the inhibition of its activity by N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide can be used to detect the presence of cancer cells in patients.
Conclusion
In conclusion, N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, or N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, is a sulfonamide compound that has gained significant interest in scientific research. It has been extensively studied for its various applications in different fields of research, including biochemistry, pharmacology, and chemical biology. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to be a potent inhibitor of CA IX, an enzyme that is overexpressed in several types of cancer cells, making it a promising candidate for the development of CA IX-targeted cancer therapies.
Synthesis Methods
The synthesis of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide involves the reaction of 4,5-dimethyl-2-nitrophenol with propylamine, followed by the reduction of the nitro group to an amine group. The final step involves the reaction of the amine group with sulfonyl chloride to form N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide. This synthesis method has been reported to yield high purity and high yield of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide.
Scientific Research Applications
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells, including breast, lung, and kidney cancer. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to inhibit CA IX activity in vitro and in vivo, leading to a decrease in cancer cell proliferation and tumor growth.
properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N,N,4,5-tetramethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-6-7-17-12-8-10(2)11(3)9-13(12)18(15,16)14(4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
BGTJNVZIZHFUHG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



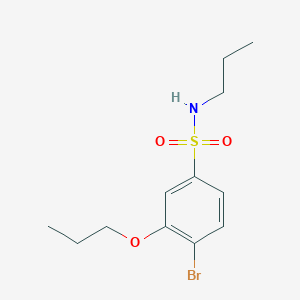
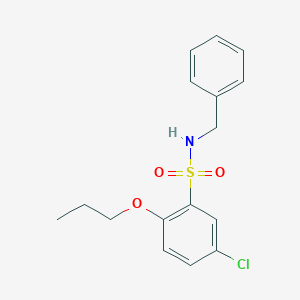
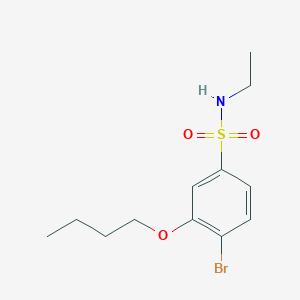
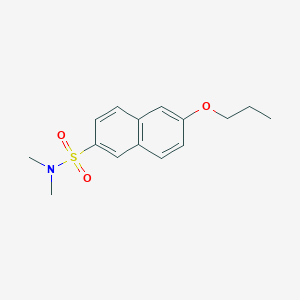




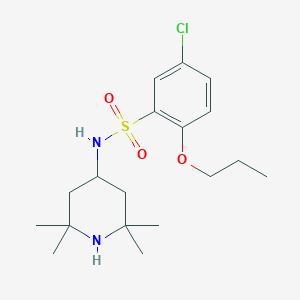
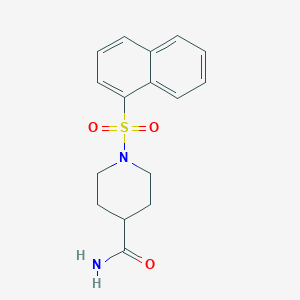

![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
